6-[9-[1-formyl-(Z)-ethylidene]-1,6-dihydroxy-10-(3-hydroxypropyl)-6-methyl-(5S,6S)-spiro[4.5]dec-2-yl]-2-(4-methyl-3-pentenyl)-(2Z,4E)-2,4,6-heptatrienyl acetate
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Overview
Description
6-[9-[1-formyl-(Z)-ethylidene]-1,6-dihydroxy-10-(3-hydroxypropyl)-6-methyl-(5S,6S)-spiro[4.5]dec-2-yl]-2-(4-methyl-3-pentenyl)-(2Z,4E)-2,4,6-heptatrienyl acetate is a natural product found in Iris germanica and Iris cristata with data available.
Scientific Research Applications
Reactions of Spiro Cyclic Ketones :
- Spirocyclic ketones, similar in structure to the compound , have been studied for their reactions with various Grignard reagents. For example, the reaction of spiro [4.5] decan-6-one with vinylmagnesium chloride has been explored, leading to the production of different spirocyclic compounds (Watanabe, Fujita, Higuchi, & Suga, 1984).
Spiroacetal Formation from Carbohydrates :
- Chiral spiroacetals, which have a structural resemblance to the compound in focus, have been synthesized from carbohydrates. These spiroacetals are important due to their potential applications in pharmaceuticals and as chiral building blocks in organic synthesis (Martín, Salazar, & Suárez, 1995).
Synthesis of Heterocyclic and Spiro Compounds :
- The synthesis of various spiro and heterocyclic compounds has been a subject of interest in the field of organic chemistry. These syntheses often involve complex reactions and have potential applications in the development of new materials and pharmaceuticals (Lefkaditis, Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1990).
Solvolytic Rearrangement of Spirocyclic Systems :
- Research has been conducted on the solvolytic rearrangement of spirocyclic systems, which is relevant to the study of the compound . Such rearrangements are significant in understanding the behavior of spiro compounds under various conditions (Closson & Kwiatkowski, 1965).
Photochemical Reactions Involving Spiro Compounds :
- Photochemical reactions involving spiro compounds have been explored, which is relevant to the compound . These studies help in understanding the behavior of such compounds under the influence of light, which has implications in photochemistry and material science (Claus, Gilgen, Hansen, Heimgartner, Jackson, & Schmid, 1974).
Properties
Molecular Formula |
C32H48O6 |
---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
[(2Z,4E)-6-[(3S,4R,5S,6R,7Z,10S)-4,10-dihydroxy-6-(3-hydroxypropyl)-10-methyl-7-(1-oxopropan-2-ylidene)spiro[4.5]decan-3-yl]-2-(4-methylpent-3-enyl)hepta-2,4,6-trienyl] acetate |
InChI |
InChI=1S/C32H48O6/c1-22(2)10-7-12-26(21-38-25(5)35)13-8-11-23(3)28-16-18-32(30(28)36)29(14-9-19-33)27(24(4)20-34)15-17-31(32,6)37/h8,10-11,13,20,28-30,33,36-37H,3,7,9,12,14-19,21H2,1-2,4-6H3/b11-8+,26-13-,27-24-/t28-,29+,30+,31-,32-/m0/s1 |
InChI Key |
KPFIRSWIEJGVNZ-DDKMFYJYSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C)[C@@H]1CC[C@@]2([C@@H]1O)[C@@H](/C(=C(/C)\C=O)/CC[C@]2(C)O)CCCO)/COC(=O)C)C |
Canonical SMILES |
CC(=CCCC(=CC=CC(=C)C1CCC2(C1O)C(C(=C(C)C=O)CCC2(C)O)CCCO)COC(=O)C)C |
Synonyms |
29-acetoxy-26-hydroxy-15,28,16,17-tetradehydro-14,15-dihydrospiroiridal NSC 631941 NSC-631941 NSC931941 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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